molecular formula C16H17N B11883220 (1S)-1-Benzyl-1,2,3,4-tetrahydroisoquinoline CAS No. 57680-86-1

(1S)-1-Benzyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11883220
CAS No.: 57680-86-1
M. Wt: 223.31 g/mol
InChI Key: YRYCIFUZSUMAAY-INIZCTEOSA-N
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Description

(1S)-1-Benzyl-1,2,3,4-tetrahydroisoquinoline: is an organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by a benzyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring system. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Benzyl-1,2,3,4-tetrahydroisoquinoline typically involves the reduction of isoquinoline derivatives. One common method includes the catalytic hydrogenation of 1-benzylisoquinoline using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods: For industrial-scale production, the synthesis may involve more efficient catalytic systems and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: (1S)-1-Benzyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isoquinoline derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts such as Pd/C or Raney nickel under hydrogen gas.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products: The major products formed from these reactions include various substituted isoquinolines, fully reduced tetrahydroisoquinolines, and halogenated derivatives.

Scientific Research Applications

Chemistry: (1S)-1-Benzyl-1,2,3,4-tetrahydroisoquinoline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including natural products and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential neuroprotective and anti-inflammatory properties. It is also investigated for its role in modulating neurotransmitter systems.

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease. Its ability to cross the blood-brain barrier makes it a valuable candidate for central nervous system (CNS) drug development.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-Benzyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly dopamine and serotonin receptors. The compound’s neuroprotective effects are attributed to its ability to inhibit oxidative stress and reduce inflammation in neuronal cells.

Comparison with Similar Compounds

    1-Benzylisoquinoline: Lacks the tetrahydro structure, making it less saturated.

    1,2,3,4-Tetrahydroisoquinoline: Lacks the benzyl group, affecting its biological activity.

    N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but may differ in stereochemistry.

Uniqueness: (1S)-1-Benzyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific stereochemistry and the presence of both the benzyl group and the tetrahydroisoquinoline ring. This combination imparts distinct biological activities and makes it a valuable compound for research and therapeutic applications.

Properties

CAS No.

57680-86-1

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

(1S)-1-benzyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C16H17N/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16/h1-9,16-17H,10-12H2/t16-/m0/s1

InChI Key

YRYCIFUZSUMAAY-INIZCTEOSA-N

Isomeric SMILES

C1CN[C@H](C2=CC=CC=C21)CC3=CC=CC=C3

Canonical SMILES

C1CNC(C2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

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